2-Ethyl-2H-Thiopyran: Chemical Architecture, Synthesis, and Pharmacological Horizons
2-Ethyl-2H-Thiopyran: Chemical Architecture, Synthesis, and Pharmacological Horizons
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper
The Sulfur Advantage: Architectural Blueprint
The substitution of oxygen with sulfur in heterocyclic rings fundamentally alters a molecule's pharmacokinetic and pharmacodynamic profile. 2-ethyl-2H-thiopyran (CAS: 75980-65-3) is a prime example of this bioisosteric replacement[1]. Featuring a six-membered unsaturated ring with a single sulfur atom, this scaffold exhibits increased polarizability and a larger atomic radius compared to its pyran counterparts[2].
The ethyl group at the 2-position (an sp3 hybridized carbon) serves as a critical lipophilic vector. In structure-based drug design, this alkyl extension enhances membrane permeability and allows the molecule to anchor deeply into the hydrophobic specificity pockets of target proteins ()[3]. Furthermore, the sulfur atom acts as a versatile reactive center, capable of being oxidized into sulfoxides or sulfones to fine-tune hydrogen bonding interactions with kinase hinge regions[4].
Table 1: Quantitative Physicochemical Profile
(Summarized from structural databases and chemical registries[1],[5])
| Parameter | Value / Description |
| IUPAC Nomenclature | 2-ethyl-2H-thiopyran |
| CAS Registry Number | 75980-65-3 |
| Molecular Formula | C 7 H 10 S |
| Molecular Weight | 126.22 g/mol |
| Ring Saturation | Unsaturated (Contains two localized double bonds) |
| Heteroatom Reactivity | Sulfur (Accessible oxidation states: -2, 0, +2, +4) |
Synthetic Causality: Engineering the Thiopyran Scaffold
The construction of 2H-thiopyran derivatives demands precise control over regioselectivity. Traditional thermal cycloadditions often suffer from extended reaction times, poor yields, and the generation of thermodynamically favored but biologically inactive isomers. To overcome this, modern synthesis relies on green, energy-efficient methodologies.
Causality in Microwave-Assisted Annulation
A field-proven approach utilizes microwave irradiation in aqueous media for the multicomponent synthesis of 2H-thiopyrans[6].
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Why Water? Water is selected not merely for environmental compliance, but for its profound kinetic benefits. The hydrophobic effect forces the non-polar organic precursors (alkynes and isothiocyanates) into close proximity, creating a highly concentrated micro-environment that significantly lowers the activation energy of the transition state.
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Why Triphenylphosphine? Triphenylphosphine ( PPh3 ) acts as a nucleophilic trigger. It attacks the electron-deficient alkyne to generate a highly reactive zwitterionic intermediate, which subsequently drives the regioselective ring closure[6].
Protocol 1: Self-Validating Microwave Synthesis of 2-Alkyl-2H-Thiopyrans
This protocol is designed as a self-validating system, ensuring intermediate confirmation before proceeding to isolation.
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Initiation: In a microwave-transparent quartz vessel, combine equimolar amounts (1.0 mmol) of dialkyl acetylenedicarboxylate, arylisothiocyanate, and an α -bromoketone ()[6].
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Catalysis: Add 2.0 mmol of triphenylphosphine. Causality: A stoichiometric excess ensures the complete conversion of the alkyne into the reactive zwitterion, preventing unreacted starting materials from complicating purification.
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Solvent Addition: Suspend the mixture in 5 mL of deionized water.
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Irradiation & Validation: Apply microwave irradiation at 70°C for 10–15 minutes. Validation Step: Pause at 10 minutes to monitor reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The complete disappearance of the α -bromoketone spot validates the successful [4+2] annulation.
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Isolation: Extract the aqueous suspension with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.
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Purification: Isolate the pure 2H-thiopyran derivative via flash column chromatography.
Fig 1: Microwave-assisted multicomponent synthesis workflow for 2H-thiopyran derivatives.
Therapeutic Translation: Pharmacological Efficacy
The 2-ethyl-2H-thiopyran scaffold is highly tunable, allowing medicinal chemists to develop potent inhibitors for oncology and metabolic regulation ()[7].
EGFR Tyrosine Kinase Inhibition in Oncology
Bis-oxidized thiopyran derivatives (such as compound S-16) have demonstrated exceptional efficacy against Non-Small Cell Lung Cancer (NSCLC)[4]. The oxidized sulfur atom (sulfone/sulfoxide) forms critical hydrogen bonds with the Epidermal Growth Factor Receptor (EGFR) kinase hinge region. This competitive binding blocks downstream phosphorylation cascades (PI3K/AKT), effectively arresting the cell cycle in the G0/G1 phase and triggering caspase-mediated apoptosis ()[4].
Carbonic Anhydrase (CAIX/CAXII) Inhibition
By hybridizing the thiopyran scaffold with pyrazole or thiazole moieties, researchers have synthesized potent, non-sulfonamide inhibitors of human Carbonic Anhydrase IX and XII[8]. These isozymes are heavily overexpressed in hypoxic tumor microenvironments. The thiopyran hybrids embed selectively into the active pockets of CAIX/CAXII, disrupting the tumor's ability to regulate intracellular pH, thereby inducing tumor necrosis ()[8].
Table 2: Comparative In Vitro Efficacy of Thiopyran Derivatives
(Data aggregated from recent pharmacological evaluations[4],[8])
| Compound / Scaffold | Target Cell Line / Enzyme | IC 50 Value | Primary Mechanism of Action |
| Bis-oxidized thiopyran (S-16) | H1975 (NSCLC) | 3.14 μM | EGFR Tyrosine Kinase Inhibition |
| Bis-oxidized thiopyran (S-16) | MCF-7 (Breast Cancer) | 0.62 μM | Apoptosis Induction (G0/G1 Arrest) |
| Thiopyrano-thiazole (7e) | hCAIX (Enzyme) | 0.067 μM | Hypoxic pH Regulation Disruption |
| Thiopyrano-thiazole (7i) | hCAXII (Enzyme) | 0.123 μM | Hypoxic pH Regulation Disruption |
Protocol 2: In Vitro Efficacy Validation (NSCLC Cell Viability)
Causality: To confirm that the synthesized thiopyran derivative exerts its anti-cancer effect via targeted EGFR inhibition rather than broad-spectrum chemical toxicity, a controlled MTT assay is mandatory.
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Preparation: Seed H1975 (EGFR-mutant) cells in a 96-well microtiter plate at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO 2 atmosphere.
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Dosing & Validation Controls: Treat the cells with the thiopyran derivative at logarithmic concentrations (0.1 μM to 50 μM). Validation Step: Include a vehicle control (0.1% DMSO) to establish a 100% viability baseline, and a positive clinical control (e.g., Erlotinib, 1 μM) to validate the assay's dynamic sensitivity to EGFR inhibition[4].
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Incubation: Incubate the treated plates for 48 hours to allow sufficient time for complete cell cycle arrest and the onset of apoptosis.
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Detection: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Viable cells will reduce the tetrazolium dye to insoluble purple formazan crystals.
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Quantification: Carefully aspirate the media and solubilize the formazan crystals in 150 μL of pure DMSO. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC 50 using non-linear regression analysis.
Fig 2: Mechanism of action for thiopyran-mediated EGFR inhibition in NSCLC models.
References
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Virginia Open Data Portal. "Compound 527052: 2-ethyl-2H-thiopyran - Dataset." PubChem Database Integration. Available at: [Link]
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Royal Society of Chemistry. "Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans." RSC Books. Available at: [Link]
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New Journal of Chemistry (RSC). "Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation." Royal Society of Chemistry. Available at: [Link]
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Pharmaceuticals (PMC). "Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry." National Institutes of Health / PMC. Available at:[Link]
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ACS Omega. "Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies." American Chemical Society. Available at: [Link]
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